8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a chromene core, which is a common structural motif in many natural products and synthetic drugs .
Preparation Methods
The synthesis of 8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromene core can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the presence of electron-donating groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified indole or chromene derivatives .
Scientific Research Applications
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, leading to changes in cellular processes . For example, some indole derivatives inhibit tubulin polymerization, which can induce cell apoptosis and arrest the cell cycle .
Comparison with Similar Compounds
Similar compounds to 8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide include other indole derivatives and chromene-based compounds. These compounds share structural similarities but may differ in their biological activities and applications . For example:
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds are designed based on the inhibitory effect of indoles on tubulin polymerization.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-2-naphthyl)propanamide: This compound has a similar indole core but different substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of the indole and chromene moieties, which may confer unique biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-13-15(16-7-3-4-8-18(16)24-13)10-11-23-21(25)17-12-14-6-5-9-19(27-2)20(14)28-22(17)26/h3-9,12,24H,10-11H2,1-2H3,(H,23,25) |
InChI Key |
FASWCMJZKSYNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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